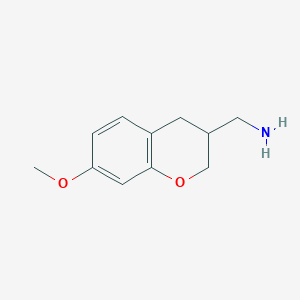
(7-Methoxychroman-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(7-Methoxychroman-3-yl)methanamine is a chemical compound with the molecular formula C11H15NO2 It is a derivative of chroman, a bicyclic organic compound, and features a methoxy group at the 7th position and a methanamine group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxychroman-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with chroman-3-one, which is commercially available or can be synthesized from chroman.
Methoxylation: The chroman-3-one undergoes methoxylation at the 7th position using methanol and a suitable catalyst, such as sulfuric acid, to yield 7-methoxychroman-3-one.
Reductive Amination: The 7-methoxychroman-3-one is then subjected to reductive amination using an amine source, such as ammonia or methylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step introduces the methanamine group at the 3rd position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(7-Methoxychroman-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of this compound.
科学的研究の応用
(7-Methoxychroman-3-yl)methanamine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (7-Methoxychroman-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methanamine groups play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Chroman-3-ylmethanamine: Lacks the methoxy group at the 7th position.
7-Methoxychroman: Lacks the methanamine group at the 3rd position.
7-Hydroxychroman-3-ylmethanamine: Features a hydroxy group instead of a methoxy group at the 7th position.
Uniqueness
(7-Methoxychroman-3-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications compared to similar compounds that lack one of these groups.
特性
CAS番号 |
885271-80-7 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
7-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-12-9-5-8-3-4-10(13-2)6-11(8)14-7-9/h3-4,6,9,12H,5,7H2,1-2H3 |
InChIキー |
CIBNHDQUUIGNAH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CO2)CN)C=C1 |
正規SMILES |
CNC1CC2=C(C=C(C=C2)OC)OC1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















